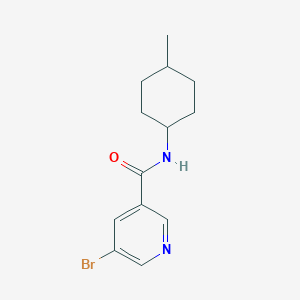![molecular formula C15H18ClNO3 B4972636 2-{[(3-chloro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid CAS No. 5267-29-8](/img/structure/B4972636.png)
2-{[(3-chloro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(3-chloro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid, also known as MCC-555, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It was first synthesized in the 1980s and has since been used in scientific research to study its biochemical and physiological effects.
作用機序
The mechanism of action of 2-{[(3-chloro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid involves inhibition of the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. Prostaglandins are molecules that play a key role in inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemical and physiological effects:
In addition to its anti-inflammatory and analgesic properties, this compound has been shown to have other biochemical and physiological effects. For example, it has been found to inhibit the growth of certain cancer cells and to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 2-{[(3-chloro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 2-{[(3-chloro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid. One area of interest is its potential use in the treatment of cancer, as studies have shown that it can inhibit the growth of certain cancer cells. Another area of interest is its neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for other inflammatory conditions.
合成法
The synthesis of 2-{[(3-chloro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid involves several steps, starting from the reaction of 3-chloro-2-methylphenyl isocyanate with cyclohexanone to form the intermediate 2-{[(3-chloro-2-methylphenyl)amino]carbonyl}cyclohexanone. This intermediate is then reacted with ethyl chloroformate in the presence of a base to form the final product, this compound.
科学的研究の応用
2-{[(3-chloro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid has been used in various scientific research studies to investigate its potential therapeutic effects. One such study found that this compound has anti-inflammatory and analgesic properties similar to other NSAIDs, making it a potential candidate for the treatment of inflammatory conditions such as arthritis.
特性
IUPAC Name |
2-[(3-chloro-2-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-9-12(16)7-4-8-13(9)17-14(18)10-5-2-3-6-11(10)15(19)20/h4,7-8,10-11H,2-3,5-6H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWTUKRXFFPXMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CCCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385550 |
Source


|
| Record name | STK034121 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5267-29-8 |
Source


|
| Record name | STK034121 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]acetamide](/img/structure/B4972557.png)
![2-[5-(5-chloro-2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4972568.png)
![3-acetyl-1'-ethylspiro[11-oxa-3-azatricyclo[6.2.1.0~1,6~]undec-9-ene-4,4'-piperidine]](/img/structure/B4972576.png)
![4-[(5-bromo-2-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4972597.png)
![1,3-dimethoxy-2-[2-(2-nitrophenoxy)ethoxy]benzene](/img/structure/B4972602.png)
![6-(4-isopropylphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4972608.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-iodophenyl)acetamide](/img/structure/B4972617.png)
![N-ethyl-4-{5-[(4-phenylbutanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B4972620.png)


![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-furamide](/img/structure/B4972644.png)
![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-furyl)ethanol hydrochloride](/img/structure/B4972664.png)
![(1-methyl-3-phenylpropyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine](/img/structure/B4972674.png)
![4-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4972682.png)